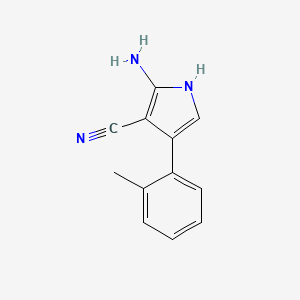
2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile is an organic compound with a complex structure that includes an amino group, a methyl-substituted phenyl group, and a pyrrole ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and an appropriate nitrile, the reaction can proceed through a series of steps involving condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, scaled up to accommodate larger quantities. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Nitro-substituted pyrrole derivatives.
Reduction: Amino-substituted pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carboxamide
- 2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carboxylate
- 2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-thiol
Uniqueness
2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and properties compared to its carboxamide, carboxylate, and thiol analogs. This makes it particularly valuable in applications requiring specific chemical functionalities.
Properties
Molecular Formula |
C12H11N3 |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H11N3/c1-8-4-2-3-5-9(8)11-7-15-12(14)10(11)6-13/h2-5,7,15H,14H2,1H3 |
InChI Key |
HHFPDBQWMSUQEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CNC(=C2C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


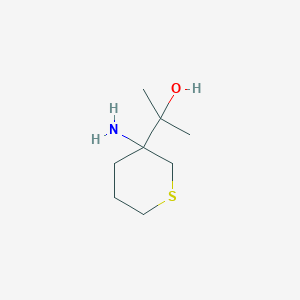
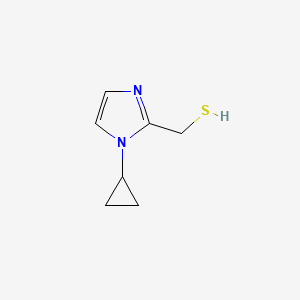

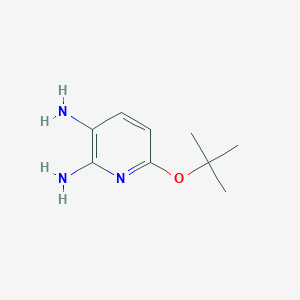
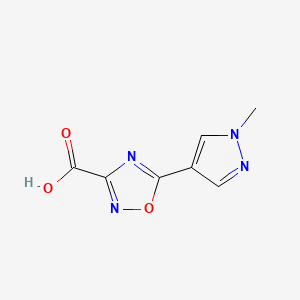

![2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol](/img/structure/B13312079.png)
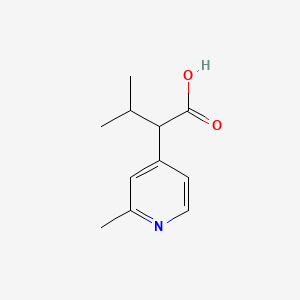

![2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312097.png)
![(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine](/img/structure/B13312103.png)
![Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate](/img/structure/B13312107.png)
![Spiro[4.5]decane-1-thiol](/img/structure/B13312109.png)
![2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13312120.png)
